molecular formula C42H38Cl2N10O7S2 B15188834 Einecs 282-346-4 CAS No. 84176-80-7

Einecs 282-346-4

Cat. No.: B15188834
CAS No.: 84176-80-7
M. Wt: 929.9 g/mol
InChI Key: DOSRLEZSOLYMIP-UHFFFAOYSA-N
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Description

This inventory includes substances that were on the European Community market between January 1, 1971, and September 18, 1981 . Ethyl phenyl (2,4,6-trimethylbenzoyl)phosphinate is known for its applications in various scientific fields due to its unique chemical properties.

Preparation Methods

The synthesis of Ethyl phenyl (2,4,6-trimethylbenzoyl)phosphinate typically involves the reaction of ethyl phenylphosphinate with 2,4,6-trimethylbenzoyl chloride under controlled conditions. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified using techniques such as recrystallization or chromatography to obtain the pure compound .

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. These methods often include the use of automated reactors and continuous flow processes to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Ethyl phenyl (2,4,6-trimethylbenzoyl)phosphinate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of phosphinate oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of phosphinate hydrides.

    Substitution: The compound can undergo nucleophilic substitution reactions where the ethyl or phenyl groups are replaced by other nucleophiles under appropriate conditions.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane or toluene, and catalysts such as palladium or platinum. The major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

Ethyl phenyl (2,4,6-trimethylbenzoyl)phosphinate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism by which Ethyl phenyl (2,4,6-trimethylbenzoyl)phosphinate exerts its effects involves its interaction with specific molecular targets. For example, as an enzyme inhibitor, it binds to the active site of the enzyme, preventing substrate binding and subsequent catalytic activity. The pathways involved in its mechanism of action depend on the specific application and target molecule .

Comparison with Similar Compounds

Ethyl phenyl (2,4,6-trimethylbenzoyl)phosphinate can be compared with other similar compounds such as:

These comparisons highlight the unique aspects of Ethyl phenyl (2,4,6-trimethylbenzoyl)phosphinate, such as its specific reactivity and suitability for certain applications.

Properties

CAS No.

84176-80-7

Molecular Formula

C42H38Cl2N10O7S2

Molecular Weight

929.9 g/mol

IUPAC Name

2,5-dichloro-4-[[3-methyl-5-oxo-1-(4-sulfophenyl)-4H-pyrazol-4-yl]diazenyl]benzenesulfonic acid;1,2-diphenylguanidine

InChI

InChI=1S/C16H12Cl2N4O7S2.2C13H13N3/c1-8-15(20-19-13-6-12(18)14(7-11(13)17)31(27,28)29)16(23)22(21-8)9-2-4-10(5-3-9)30(24,25)26;2*14-13(15-11-7-3-1-4-8-11)16-12-9-5-2-6-10-12/h2-7,15H,1H3,(H,24,25,26)(H,27,28,29);2*1-10H,(H3,14,15,16)

InChI Key

DOSRLEZSOLYMIP-UHFFFAOYSA-N

Canonical SMILES

CC1=NN(C(=O)C1N=NC2=CC(=C(C=C2Cl)S(=O)(=O)O)Cl)C3=CC=C(C=C3)S(=O)(=O)O.C1=CC=C(C=C1)NC(=NC2=CC=CC=C2)N.C1=CC=C(C=C1)NC(=NC2=CC=CC=C2)N

Origin of Product

United States

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